molecular formula C8H10Cl2N2O B13310700 (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL

(3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL

Cat. No.: B13310700
M. Wt: 221.08 g/mol
InChI Key: LHJCRNANLPBZLM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL: is a chiral organic compound with a unique structure that includes an amino group, a hydroxyl group, and a dichloropyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,6-dichloropyridine and (S)-serine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The dichloropyridyl moiety can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand: Can act as a ligand in coordination chemistry.

Biology:

    Enzyme Inhibitor: Potential use as an enzyme inhibitor due to its unique structure.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry:

    Intermediate: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active site of enzymes, while the dichloropyridyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

    (3S)-3-Amino-3-(2-chloro(3-pyridyl))propan-1-OL: Lacks one chlorine atom, which may affect its reactivity and binding affinity.

    (3S)-3-Amino-3-(3-pyridyl)propan-1-OL: Lacks both chlorine atoms, resulting in different chemical properties and biological activity.

    (3R)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL: The enantiomer of the compound, which may have different biological activity due to stereochemistry.

Uniqueness: The presence of two chlorine atoms on the pyridyl ring and the specific stereochemistry of (3S)-3-Amino-3-(2,6-dichloro(3-pyridyl))propan-1-OL contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

(3S)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H10Cl2N2O/c9-7-2-1-5(8(10)12-7)6(11)3-4-13/h1-2,6,13H,3-4,11H2/t6-/m0/s1

InChI Key

LHJCRNANLPBZLM-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC(=C1[C@H](CCO)N)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1C(CCO)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.